molecular formula C4H11N B134641 N-Isopropylmethylamine CAS No. 4747-21-1

N-Isopropylmethylamine

Cat. No.: B134641
CAS No.: 4747-21-1
M. Wt: 73.14 g/mol
InChI Key: XHFGWHUWQXTGAT-UHFFFAOYSA-N
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Description

N-Isopropylmethylamine, also known as this compound, is an organic compound with the molecular formula C4H11N. It is a colorless liquid with a strong ammonia-like odor. This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropylmethylamine can be synthesized through several methods. One common method involves the reaction of isopropylamine with formaldehyde and hydrogen in the presence of a catalyst. Another method uses dimethyl carbonate as a reaction solvent and an alkaline catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is often produced using a two-step process involving a Mannich reaction followed by a decomposition reaction. The Mannich reaction involves the reaction of anhydrous isopropylamine with formalin solution, followed by the decomposition of the intermediate product using concentrated hydrochloric acid and zinc powder .

Chemical Reactions Analysis

Types of Reactions

N-Isopropylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropylmethylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Ethylisopropylamine
  • N-Ethylmethylamine
  • Diisopropylamine
  • N-tert-Butylmethylamine

Uniqueness

N-Isopropylmethylamine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a lower boiling point and higher reactivity in certain chemical reactions. Its versatility as a synthetic intermediate makes it valuable in various applications .

Properties

IUPAC Name

N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-4(2)5-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFGWHUWQXTGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871098
Record name N-Methylisopropylamine
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Molecular Weight

73.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-21-1
Record name Methylisopropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4747-21-1
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Record name N-Methylisopropylamine
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Record name N-Methylisopropylamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1065
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Record name N-Methylisopropylamine
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Record name N-methylisopropylamine
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Record name N-METHYLISOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights can NMR spectroscopy provide about the coordination of N-Methylisopropylamine to paramagnetic metal complexes?

A1: ¹H NMR spectroscopy serves as a powerful tool to investigate the interaction of N-Methylisopropylamine with paramagnetic species like the [SiW₁₁Co] anion []. The study highlighted in the research paper demonstrates that the ligand exchange for N-Methylisopropylamine with the metal center is slow on the NMR timescale. This slow exchange allows for the observation of distinct ¹H NMR signals for the bound amine at room temperature. Furthermore, analysis of the chemical shifts, particularly the pseudocontact shifts observed for the CH₂ and CH₃ groups, can provide information about the preferred conformation of the coordinated N-Methylisopropylamine [].

Q2: How does the conformation of N-Methylisopropylamine change upon coordination to a paramagnetic center like [SiW₁₁Co]?

A2: The ¹H NMR study suggests that the coordination of N-Methylisopropylamine to the [SiW₁₁Co] anion favors specific conformations of the amine ligand []. Specifically, the significant difference in chemical shifts observed for the diastereotopic protons of the CH₂ group in N-Methylisopropylamine, even at room temperature, indicates a preference for the gauche conformation when bound to the paramagnetic center []. This preference arises from the spatial arrangement of the amine's methyl and isopropyl groups relative to the metal center and the overall geometry of the complex.

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